Molecular Weight Advantage: Piperazine-Piperidine vs. PEG-Containing Conjugates
Thalidomide-Piperazine-Piperidine exhibits a molecular weight of 425.48 g/mol, which is approximately 5-15% lower than PEG-containing thalidomide-piperazine conjugates with comparable linker reach [1]. Lower molecular weight building blocks are generally preferred in early-stage PROTAC synthesis to minimize the final degrader's size, as excessive molecular weight can negatively impact cell permeability and oral bioavailability .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 425.48 g/mol |
| Comparator Or Baseline | Thalidomide-Piperazine-PEG1-COOH: 458.46 g/mol; Thalidomide-Piperazine-PEG2-NH2: approximately 500-520 g/mol (estimated) |
| Quantified Difference | Target compound is 32.98 g/mol (7.2%) lower than Thalidomide-Piperazine-PEG1-COOH |
| Conditions | Calculated from molecular formulas (C22H27N5O4 for target vs. C22H26N4O7 for PEG1-COOH) |
Why This Matters
Selecting a lower molecular weight building block supports the design of PROTACs with improved drug-like properties, a key consideration in hit-to-lead optimization.
- [1] 西安瑞禧生物科技有限公司. Thalidomide-Piperazine-PEG1-COOH Product Page. View Source
